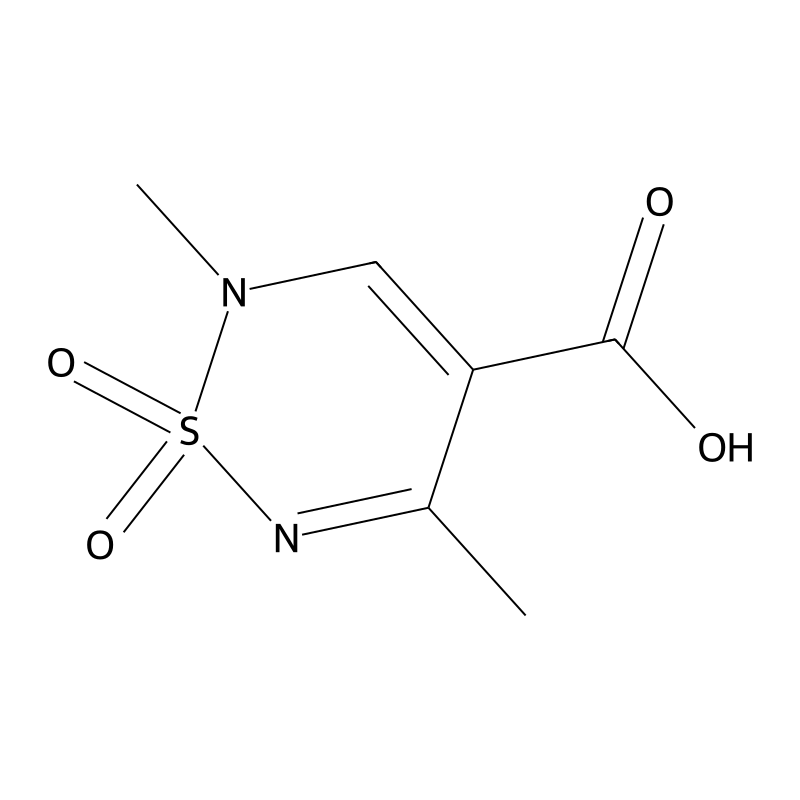2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Application in Medicinal Chemistry
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of this compound depends on the functional groups attached to the ring .
Application as PI3Kδ Inhibitors
Application as Aldose Reductase Inhibitor
In 2010, Chen et al. developed a new series of benzothiadiazine-1,1-dioxide compounds and screened these compounds as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in glucose metabolism and its inhibition can be beneficial in managing complications of diabetes .
Application in Antiproliferative Activity
The selective PI3Kδ inhibitors 15a and 15b were further evaluated for their antiproliferative activity against human B-cell SU-DHL-6 . 15a and 15b significantly inhibited SU-DHL-6 cell proliferation with the GI50 of 2.13 and 2.50 μM, respectively , which were in consistent with their PI3Kδ inhibitory potency .
2,5-Dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a heterocyclic compound belonging to the thiadiazine family. Its structure features a five-membered ring containing two nitrogen atoms and one sulfur atom, along with two carbonyl groups (dioxo) and a carboxylic acid functional group. The presence of methyl groups at the 2 and 5 positions contributes to its unique properties. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
- There is no scientific research available on the mechanism of action of DMDT.
- Due to the lack of information on DMDT, specific safety concerns or hazards associated with it are unknown.
Future Research Directions
- Further research is needed to explore the synthesis, physical and chemical properties, potential applications, and safety profile of DMDT.
- Chlorination: The hydrogen atom at position 2 can be replaced by chlorine, resulting in active-chlorine compounds .
- Hydrogenation: In the presence of catalysts like platinum or palladium, the compound can be hydrogenated to form tetrahydro derivatives .
- Condensation Reactions: It can react with various electrophiles, leading to the formation of new derivatives, including esters and amides .
Research indicates that 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid exhibits significant biological activities:
- Antimicrobial Activity: Studies have shown that derivatives of this compound possess moderate to high antimicrobial properties against various bacteria such as Escherichia coli and Staphylococcus aureus .
- Antioxidant Properties: Some derivatives have demonstrated notable antioxidant activity, suggesting potential therapeutic uses in oxidative stress-related conditions .
The synthesis of 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid typically involves:
- Condensation of Sulfamide with Ketones: This method utilizes an acid-mediated condensation reaction where sulfamide reacts with ketones under controlled conditions .
- Refluxing in Acidic Medium: The reaction mixture is often refluxed in an acidic solvent like trifluoroacetic acid or methanol to facilitate the formation of the thiadiazine ring .
- Purification: The product is purified through crystallization or solvent extraction methods.
Interaction studies have shown that 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid can interact with various biological targets:
- Enzyme Inhibition: Some studies suggest that it may inhibit specific enzymes involved in bacterial metabolism.
- Receptor Binding: The compound's structure allows it to interact with certain receptors in biological systems, influencing physiological responses.
Several compounds share structural similarities with 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Carbamoyl-5-substituted-(2H)-1,2,6-thiadiazine | Contains carbamoyl group instead of carboxylic acid | Used as intermediates for active-chlorine compounds |
| 3-Methylthiadiazine derivatives | Methyl substitution on different positions | Varying biological activities depending on substitutions |
| 3-Carbalkoxy derivatives | Alkoxy groups instead of carboxylic acid | Enhanced solubility and potential bioactivity |
These compounds highlight the diversity within the thiadiazine family while emphasizing the unique characteristics of 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid due to its specific functional groups and methyl substitutions.








